Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate, also known as MPTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTC is a thiazole derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate is not fully understood, but studies have suggested that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate exerts its effects through various pathways. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage.
Biochemical and physiological effects
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been shown to exhibit various biochemical and physiological effects. Studies have reported that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate induces cell cycle arrest and apoptosis in cancer cells, reduces the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. Additionally, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to increase the expression of antioxidant enzymes, reducing oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments, including its ease of synthesis and potent activity against cancer cells. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been shown to have good stability in various solvents, and its activity has been reported to be unaffected by pH changes. However, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate research, including the development of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate and to identify its molecular targets. Furthermore, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate's potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders, should be explored.
Synthesis Methods
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-bromo-4-(phenylcarbamoyl)thiazole-5-carboxylate with methyl mercaptan in the presence of a base. Another method involves the reaction of ethyl 2-(methylsulfanyl)-4-aminobenzoate with thionyl chloride, followed by the reaction with 2-aminothiazole-4-carboxylic acid. These methods have been reported in the literature and have been used to synthesize Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate with good yields.
Scientific Research Applications
Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. Studies have shown that Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has also been shown to have neuroprotective effects, protecting neurons from oxidative stress-induced damage. Additionally, Ethyl 2-(methylsulfanyl)-4-[(phenylcarbamoyl)amino]-1,3-thiazole-5-carboxylate has been reported to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
ethyl 2-methylsulfanyl-4-(phenylcarbamoylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-3-20-12(18)10-11(17-14(21-2)22-10)16-13(19)15-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXTMXDWWUHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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